Morpholine 3,3,3-trifluoropropanamide
Description
Morpholine 3,3,3-trifluoropropanamide is a fluorinated amide derivative characterized by a trifluoromethyl (-CF₃) group and a morpholine moiety. This compound has garnered attention as a specialized reagent in organic synthesis, particularly for constructing β-fluoro-α,β-unsaturated amides. Its utility arises from its ability to undergo fragmentation upon reaction with Grignard reagents, producing stereocontrolled (E)-β-fluoro-α,β-unsaturated amides . These products are valuable as bioisosteres for peptide bonds due to their resistance to hydrolytic enzymes in vivo, making them relevant to medicinal chemistry and drug design .
The compound’s synthetic versatility is attributed to the electron-withdrawing CF₃ group, which enhances reactivity in defluorination and functionalization reactions. For instance, under Cs₂CO₃-promoted conditions, N-substituted trifluoropropanamide derivatives exhibit varying yields depending on substituents and reaction temperatures .
Properties
Molecular Formula |
C7H11F3N2O2 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C7H11F3N2O2/c8-7(9,10)5(6(11)13)12-1-3-14-4-2-12/h5H,1-4H2,(H2,11,13) |
InChI Key |
AEORMQXRMYXCED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 3,3,3-trifluoropropanoic acid is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. Morpholine is introduced dropwise, and the reaction is stirred for 12–24 hours. Workup involves sequential washing with aqueous HCl (1M), sodium bicarbonate (5%), and brine, followed by drying over anhydrous magnesium sulfate and solvent evaporation.
Key Parameters:
- Molar Ratio: A 1:1.2 ratio of acid to morpholine ensures complete conversion.
- Catalyst Load: DMAP (10 mol%) accelerates the reaction by stabilizing the acyloxyphosphonium intermediate.
- Solvent: Non-polar solvents like DCM minimize side reactions, while polar aprotic solvents (e.g., THF) reduce yields due to competing hydrolysis.
Yield: 82–85% after purification via silica gel chromatography (hexane/ethyl acetate 3:1).
Mechanistic Insights
The reaction proceeds through a two-step mechanism:
- Activation: EDC converts the carboxylic acid into an O-acylisourea intermediate.
- Nucleophilic Attack: Morpholine displaces the urea moiety, forming the amide bond. DMAP enhances reactivity by protonating the intermediate, increasing electrophilicity at the carbonyl carbon.
Alternative Synthesis via Acid Chloride Intermediate
For large-scale production, the acid chloride route offers advantages in simplicity and reduced coupling reagent costs. This method involves converting 3,3,3-trifluoropropanoic acid to its corresponding acid chloride prior to amidation.
Stepwise Procedure
- Chlorination: 3,3,3-Trifluoropropanoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 hours). Excess SOCl₂ is removed via distillation.
- Amidation: The crude acid chloride is dissolved in DCM and reacted with morpholine in the presence of triethylamine (TEA) as a base. The mixture is stirred at 0°C–25°C for 6 hours.
Comparative Analysis
| Parameter | Coupling Agent Method | Acid Chloride Method |
|---|---|---|
| Reaction Time | 12–24 hours | 6 hours |
| Cost Efficiency | Lower (expensive reagents) | Higher (SOCl₂ is cheap) |
| Purification | Chromatography required | Simple distillation |
| Scalability | Moderate | High |
The acid chloride method is preferred for industrial applications due to shorter reaction times and easier purification, though it requires careful handling of corrosive reagents.
Solid-Phase Synthesis for High-Throughput Applications
Recent advancements have explored solid-supported synthesis to streamline purification and enable parallel synthesis. In this approach, 3,3,3-trifluoropropanoic acid is immobilized on Wang resin via a photolabile linker. Morpholine is then introduced under microwave irradiation (50°C, 30 minutes), followed by cleavage using UV light.
Advantages:
Limitations:
- High initial cost of functionalized resins.
- Limited applicability to large-scale batches.
Critical Factors Influencing Reaction Efficiency
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) destabilize the acyloxyphosphonium intermediate, leading to lower yields. Non-polar solvents (DCM, toluene) are optimal, with toluene slightly favoring faster kinetics due to higher reflux temperatures.
Temperature Control
Exothermic reactions during acid chloride formation require strict temperature control. Adiabatic conditions can lead to decomposition, reducing yields by 15–20%.
Industrial-Scale Production Challenges
Waste Management
The coupling agent method generates urea byproducts, necessitating costly disposal. In contrast, the acid chloride route produces HCl gas, which can be neutralized in scrubbers.
Emerging Methodologies
Enzymatic Amidation
Pilot studies using lipase B from Candida antarctica (CAL-B) in ionic liquids have achieved 60–65% yields under mild conditions (30°C, pH 7.5). While promising, enzyme costs remain prohibitive for large-scale use.
Chemical Reactions Analysis
Types of Reactions
Morpholine 3,3,3-trifluoropropanamide primarily undergoes substitution reactions, particularly with Grignard reagents . These reactions result in the formation of (E)-β-fluoro-α,β-unsaturated amides with high stereocontrol .
Common Reagents and Conditions
Grignard Reagents: Commonly used Grignard reagents include methylmagnesium bromide, phenylmagnesium bromide, and ethylmagnesium bromide.
Reaction Conditions: The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The temperature is maintained at a controlled level to ensure the desired stereochemistry of the product.
Major Products
The major products formed from the reactions of this compound with Grignard reagents are (E)-β-fluoro-α,β-unsaturated amides .
Scientific Research Applications
Morpholine 3,3,3-trifluoropropanamide has several applications in scientific research:
Mechanism of Action
The mechanism by which Morpholine 3,3,3-trifluoropropanamide exerts its effects involves the formation of (E)-β-fluoro-α,β-unsaturated amides through the addition of Grignard reagents . The reaction proceeds with high stereocontrol, likely due to the electronic and steric effects of the trifluoromethyl group . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon bonds and the stabilization of the resulting products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Morpholine 3,3,3-trifluoropropanamide is part of a broader class of trifluoropropanamide derivatives. Below is a detailed comparison with structurally and functionally related compounds:
N,N-Substituted vs. N-Monosubstituted Trifluoropropanamides
- N,N-Substituted Derivatives: Example: N,N-Dimethyl-3,3,3-trifluoropropanamide (3da) Reactivity: Demonstrated lower yields (34%) in Cs₂CO₃-promoted defluorination due to steric hindrance from the bulky substituents . Applications: Limited utility in high-yield transformations under mild conditions.
- N-Monosubstituted Derivatives: Example: N-(3,5-Dimethylphenyl)-3,3,3-trifluoropropanamide (3q) Reactivity: Achieved higher yields (82%) under palladium-catalyzed carbonylation conditions, attributed to reduced steric effects . Stability: The monosubstituted structure allows efficient participation in nucleophilic substitution and carbonylation reactions .
Morpholine vs. Non-Morpholine Derivatives
This compound :
- Aryl-Substituted Trifluoropropanamides: Example: N-(3,5-Dimethoxyphenyl)-3,3,3-trifluoropropanamide (3r) Reactivity: Lower yield (49%) compared to morpholine derivatives due to electron-donating methoxy groups reducing electrophilicity .
Amine-Functionalized Trifluoropropanamide Derivatives
- Example: N-(5-Amino-2-methoxyphenyl)-3,3,3-trifluoropropanamide (CAS 926254-26-4) Reactivity: The amino group enables further functionalization (e.g., coupling reactions) but requires protective strategies to avoid side reactions . Comparison: Lacks the morpholine moiety’s fragmentation efficiency, limiting its use in fluoroalkene synthesis .
Data Tables and Research Findings
Table 1: Reaction Yields of Selected Trifluoropropanamide Derivatives
Q & A
Q. How can researchers optimize the synthesis of β-fluoro-α,β-unsaturated amides using morpholine 3,3,3-trifluoropropanamide?
- Methodological Answer : this compound acts as a precursor in stereocontrolled syntheses of (E)-β-fluoro-α,β-unsaturated amides. To optimize yields (typically >70%), use Grignard reagents (e.g., organomagnesium bromides) under anhydrous conditions at room temperature. The reaction proceeds via nucleophilic addition followed by elimination, where the morpholine moiety facilitates stereochemical control. Monitor reaction progress using thin-layer chromatography (TLC) and confirm product geometry via NMR to ensure (E)-selectivity .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm fluorine incorporation and structural integrity.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and morpholine ring vibrations.
- Chromatography : High-performance liquid chromatography (HPLC) or TLC with UV visualization to assess purity.
- Mass Spectrometry (MS) : High-resolution MS for molecular formula validation.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How do reaction conditions affect defluorination of N-substituted 3,3,3-trifluoropropanamide derivatives?
- Methodological Answer : Defluorination with CsCO and nucleophiles (e.g., p-cresol) is temperature- and solvent-dependent. For N,N-disubstituted derivatives, yields (~34%) are lower at 0°C but improve in polar aprotic solvents like DMSO at 45°C (e.g., 79% for N-monosubstituted analogs). Use stoichiometric CsCO (1.5–2.0 equiv) and monitor by NMR to track fluorine loss .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of Grignard reactions with this compound?
- Methodological Answer : The reaction proceeds via a two-step mechanism:
Nucleophilic Addition : Grignard reagents attack the trifluoropropanamide carbonyl, forming a tetrahedral intermediate.
Elimination : The morpholine group stabilizes the transition state, favoring (E)-β-fluoroalkene formation through antiperiplanar geometry. Computational studies (DFT) suggest steric and electronic effects of the Grignard reagent dictate stereoselectivity. Validate intermediates using in-situ IR or low-temperature NMR .
Q. How can researchers address contradictions in yield data when varying substituents on trifluoropropanamide derivatives?
- Methodological Answer : Discrepancies arise from steric hindrance and electronic effects. For example, N-monosubstituted amides require higher temperatures (45°C vs. 0°C) due to reduced electron-withdrawing capacity, slowing defluorination. Use Hammett plots to correlate substituent effects with reaction rates. Optimize conditions by screening solvents (e.g., DMF for bulky substituents) and adjusting catalyst loading (e.g., CsCO at 2.5 equiv) .
Q. What strategies mitigate side reactions during the synthesis of morpholine trifluoropropanamide analogs?
- Methodological Answer : Common side reactions include over-fluorination or morpholine ring opening. Mitigation strategies:
- Temperature Control : Maintain reactions below 50°C to prevent decomposition.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine functionalities.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity.
Characterize side products via LC-MS and X-ray crystallography (if crystalline) to refine synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
